molecular formula C10H9NO2 B12869323 1-(4-Methylbenzo[d]oxazol-2-yl)ethanone

1-(4-Methylbenzo[d]oxazol-2-yl)ethanone

Cat. No.: B12869323
M. Wt: 175.18 g/mol
InChI Key: UMSDMASKGGTBAP-UHFFFAOYSA-N
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Description

1-(4-Methylbenzo[d]oxazol-2-yl)ethanone (CAS 90892-97-0) is a heterocyclic compound with the molecular formula C₆H₇NO₂ and a molecular weight of 125.127 g/mol . It features a benzoxazole core substituted with a methyl group at the 4-position and an acetyl group at the 2-position (Figure 1). This compound is part of a broader class of benzoxazole derivatives, which are widely studied for their applications in medicinal chemistry, catalysis, and materials science. Synonyms for this compound include 2-acetyl-4-methyloxazole and 1-(4-methyl-1,3-oxazol-2-yl)ethanone .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

1-(4-methyl-1,3-benzoxazol-2-yl)ethanone

InChI

InChI=1S/C10H9NO2/c1-6-4-3-5-8-9(6)11-10(13-8)7(2)12/h3-5H,1-2H3

InChI Key

UMSDMASKGGTBAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C(=O)C

Origin of Product

United States

Preparation Methods

Condensation of 2-Aminophenol with Acetyl Precursors

A common route to 1-(4-methylbenzo[d]oxazol-2-yl)ethanone involves the condensation of 4-methyl-2-aminophenol with acetyl-containing reagents or aldehydes, followed by cyclization and oxidation to form the benzoxazole ring.

  • Starting Material: 4-methyl-2-aminophenol (to introduce the 4-methyl substituent on the benzoxazole ring).
  • Carbonyl Source: Acetyl chloride, acetyl anhydride, or acetaldehyde derivatives to introduce the ethanone moiety at the 2-position.

Oxidative Cyclization

The cyclization step is often facilitated by oxidizing agents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), manganese dioxide (MnO2), or catalytic systems involving metal catalysts or nanocatalysts.

  • DDQ oxidation is effective in converting dihydrobenzoxazole intermediates to fully aromatic benzoxazoles with high yields.
  • MnO2 oxidation under mild conditions is also reported for similar benzoxazole syntheses.

Specific Preparation Methods for this compound

Two-Step Condensation and Oxidation Method

This method involves:

  • Condensation: Reacting 4-methyl-2-aminophenol with acetaldehyde or an acetyl equivalent in ethanol to form an imine intermediate.
  • Cyclization and Oxidation: Treating the intermediate with DDQ to oxidize the dihydrobenzoxazole to the benzoxazole ring, yielding this compound.

This approach is supported by studies where similar benzoxazole derivatives were synthesized with good yields (typically 70–90%) and high purity using DDQ oxidation in ethanol solvent systems.

Nanocatalyst-Assisted Synthesis

Recent advances have introduced magnetic solid acid nanocatalysts such as [Fe3O4@SiO2@Am-PPC-SO3H][HSO4] for benzoxazole synthesis. In this protocol:

  • 4-methyl-2-aminophenol and acetyl-containing aldehydes are refluxed in water with the nanocatalyst.
  • The catalyst facilitates the condensation and cyclization under mild conditions (reflux, ~45 min).
  • The catalyst is reusable for multiple cycles with minimal loss of activity.
  • Yields range from 79% to 89%, with shorter reaction times and environmentally friendly conditions.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the condensation and cyclization steps:

  • A mixture of 4-methyl-2-aminophenol and acetyl precursors in solvents like p-xylene or ethanol is sealed in a microwave vial.
  • Heating at elevated temperatures (150–170 °C) for short durations (30 min to 2 h) promotes rapid cyclization.
  • This method reduces reaction time significantly and often improves yields.
  • The crude product is purified by standard chromatographic techniques.

Palladium-Catalyzed Coupling and Subsequent Cyclization

Though more common for substituted benzoxazoles with aryl groups, palladium-catalyzed coupling reactions can be adapted for acetyl-substituted benzoxazoles:

  • Starting from 4-methyl-2-aminophenol, coupling with acetyl-containing alkynones or acyl chlorides in the presence of Pd catalysts and CuI co-catalysts.
  • Followed by cyclization and oxidation steps.
  • This method is more complex but allows for structural diversity and functional group tolerance.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Reaction Time Yield (%) Advantages Limitations
Two-Step Condensation + DDQ 4-methyl-2-aminophenol, acetaldehyde, DDQ, EtOH 2–4 hours 70–90 High yield, straightforward Requires oxidant, solvent use
Nanocatalyst-Assisted 4-methyl-2-aminophenol, aldehyde, magnetic nanocatalyst, water reflux ~45 min 79–89 Eco-friendly, reusable catalyst Catalyst preparation needed
Microwave-Assisted 4-methyl-2-aminophenol, acetyl precursor, p-xylene, microwave heating 30 min–2 h 75–85 Rapid reaction, energy efficient Requires microwave equipment
Pd-Catalyzed Coupling + Cyclization PdCl2(PPh3)2, CuI, acetyl chloride/alkynone, base, THF, N2 atmosphere Overnight 65–80 Functional group tolerance Complex setup, longer time

Research Findings and Notes

  • The choice of method depends on the desired scale, available equipment, and environmental considerations.
  • Nanocatalyst methods offer greener alternatives with water as solvent and catalyst recyclability.
  • Microwave-assisted synthesis is advantageous for rapid screening and small-scale synthesis.
  • Oxidative cyclization with DDQ remains a reliable and widely used method for benzoxazole ring formation.
  • Pd-catalyzed methods, while more complex, allow for the introduction of diverse substituents and are useful in medicinal chemistry applications.

Chemical Reactions Analysis

1-(4-Methylbenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Antifungal Activities

Recent studies have highlighted the antifungal properties of benzoxazole derivatives, including 1-(4-Methylbenzo[d]oxazol-2-yl)ethanone. Research indicates that compounds based on this scaffold exhibit potent antifungal activity against several phytopathogenic fungi.

Case Study: Antifungal Efficacy

A study synthesized various benzoxazole derivatives and evaluated their antifungal effects against eight different fungi. Notably, some derivatives demonstrated IC50 values significantly lower than those of standard antifungal agents. For instance, compound 5h showed an IC50 of 4.34 μg/mL against Fusarium solani, outperforming hymexazol (IC50 of 38.92 μg/mL) .

CompoundFungi TargetedIC50 (μg/mL)Comparison with Control
5hFusarium solani4.349x more potent than hymexazol
5aBotrytis cinerea19.92Best among tested compounds

Anti-inflammatory Effects

Another significant application of this compound is its anti-inflammatory potential. Research has demonstrated that certain derivatives can inhibit the expression of pro-inflammatory cytokines.

Case Study: Inhibition of Cytokine Expression

In a study involving the synthesis of novel benzoxazole compounds, several exhibited strong inhibition of IL-1β and IL-6 mRNA expression in vitro. Compounds such as 5f and 4d were particularly effective, showing a significant decrease in mRNA levels without inducing hepatotoxicity .

CompoundCytokine InhibitionIn Vitro Activity
5fIL-1β, IL-6High
4dIL-1β, IL-6High

Cosmetic Formulations

The compound's unique chemical structure also makes it suitable for use in cosmetic formulations. Its properties may enhance the stability and efficacy of various topical products.

Case Study: Cosmetic Applications

Research indicates that benzoxazole derivatives can serve as effective agents in cosmetic formulations due to their ability to stabilize products and enhance skin penetration. The incorporation of these compounds into formulations can improve moisturizing effects and overall product performance .

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in the growth and proliferation of cancer cells, leading to cell death. The compound may also modulate immune responses or inhibit the activity of specific pathogens by targeting their metabolic pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 1-(4-Methylbenzo[d]oxazol-2-yl)ethanone

Compound Name Substituents/Modifications CAS Number Molecular Formula Molecular Weight (g/mol) Similarity Index*
1-(Benzo[d]oxazol-2-yl)ethanone No methyl group at C4 122433-29-8 C₈H₅NO₂ 147.13 0.74
1-(5-Bromobenzo[d]oxazol-2-yl)ethanone Bromo substituent at C5 1482363-78-9 C₉H₆BrNO₂ 240.05 0.65
(E)-1-(6-Methoxybenzo[d]oxazol-2-yl)-2-(4-methoxyphenyl)ethanone oxime Methoxy groups at C6 and aryl ring; oxime functional group Not provided C₁₇H₁₅N₂O₄ 317.31 0.58
1-(2,5-Dimethyloxazol-4-yl)ethanone Methyl groups at C2 and C5 (oxazole core) 23000-12-6 C₆H₈NO₂ 126.13 0.59
N1-(4-Methylbenzo[d]oxazol-2-yl)benzene-1,4-diamine 4-Methylbenzoxazole + 1,4-diamine linkage Not provided C₁₃H₁₃N₃O 227.26 0.52

*Similarity index based on structural and functional group alignment relative to the target compound .

Key Observations:

  • For example, in Rh-catalyzed arylboronic acid additions, steric effects from the acetyl and C4-H groups in benzoxazoles influence catalyst deactivation pathways .
  • Substituent Position: Bromination at C5 (CAS 1482363-78-9) increases molecular weight and polarizability, likely altering solubility and biological activity .
  • Functional Group Additions: The oxime derivative () exhibits enhanced xanthine oxidase (XO) inhibition (IC₅₀ = 3.7 μM) due to methoxy groups improving electron donation and the oxime moiety enabling hydrogen bonding .

Physicochemical Properties

Table 3: Spectral and Physical Properties

Compound IR (cm⁻¹) ¹H-NMR (δ ppm, Key Signals) Solubility
This compound 1705 (C=O), 1559 (C=C aromatic) 2.62 (s, 3H, CH₃), 6.25–7.8 (m, aromatic H) Low in H₂O
1-(Benzo[d]oxazol-2-yl)ethanone (4a) 1700 (C=O), 1560 (C=C) 2.4 (s, 3H, CH₃), 7.3–8.1 (m, aromatic H) Moderate in EtOH
1-(5-Bromobenzo[d]oxazol-2-yl)ethanone 1695 (C=O), 1570 (C-Br) 2.6 (s, 3H, CH₃), 7.5–8.3 (m, aromatic H) Low in H₂O
N1-(4-Methylbenzo[d]oxazol-2-yl)... 1604 (C=N), 1228 (C-N) 4.87 (s, 2H, NH₂), 6.57–7.39 (m, aromatic H) High in DMSO

Insights:

  • The acetyl group’s C=O stretch (~1705 cm⁻¹) is consistent across analogues .
  • Bromination (CAS 1482363-78-9) downshifts the C=O IR peak due to electron-withdrawing effects .
  • The diamine derivative () shows improved solubility in polar solvents like DMSO due to hydrogen-bonding capability .

Table 4: Functional Performance of Analogues

Compound Application/Activity Performance Metrics Reference
This compound Catalyst ligand in asymmetric synthesis Not explicitly reported
(E)-1-(6-Methoxybenzoxazol-2-yl)-... Xanthine oxidase (XO) inhibitor IC₅₀ = 3.7 μM (cf. allopurinol 2.9 μM)
N1-(4-Methylbenzo[d]oxazol-2-yl)... Anti-inflammatory agent Inhibits LPS-induced TNF-α by 60%
1-(Benzo[d]oxazol-2-yl)ethanone (4a) Intermediate in enantioselective catalysis ee >90% in Rh-catalyzed additions

Critical Evaluation:

  • Methoxy and oxime groups significantly boost XO inhibition, suggesting that electron-donating substituents improve target binding .

Q & A

Q. What synthetic methodologies are effective for preparing 1-(4-Methylbenzo[d]oxazol-2-yl)ethanone?

  • Answer : A two-step protocol involving oxazoline intermediates is commonly used. For example, treatment of 2,4,4-trimethyl-2-oxazoline with benzoyl chloride under basic conditions yields an ethanone intermediate, which is hydrolyzed to the final product . Rhodium-catalyzed enantioselective additions (e.g., using Rh/(S,S,S,S)-Wingphos) with arylboronic acids in solvents like toluene or tert-butyl methyl ether have also been optimized for asymmetric synthesis. Reaction yields and enantiomeric excess (ee) are solvent-dependent, with toluene providing superior robustness .

Q. How can structural characterization of this compound be performed to resolve ambiguities?

  • Answer : X-ray crystallography remains the gold standard. Crystallization from toluene/hexanes mixtures produces high-quality crystals for diffraction studies, enabling precise determination of bond lengths and angles (e.g., O1A-C1A = 1.351(4) Å, O2A-C7A = 1.231(4) Å) . Complementary DFT calculations (B3LYP 6-311++G**) can validate experimental parameters and predict gas-phase molecular geometries, with deviations <0.01 Å for critical bonds .

Q. What analytical techniques are suitable for purity assessment and functional group identification?

  • Answer : Chiral HPLC with AD columns is critical for determining enantiomeric purity in asymmetric syntheses . Vibrational spectroscopy (FT-IR) combined with natural bond orbital (NBO) and HOMO-LUMO analyses provides insights into electronic properties and reactive sites. For example, carbonyl stretching frequencies (~1700 cm⁻¹) and methoxy group vibrations (~1250 cm⁻¹) are diagnostic .

Q. How can reaction conditions be optimized to mitigate catalyst deactivation?

  • Answer : Steric hindrance from substituents (e.g., acetyl groups or C4-H in benzoxazoles) can limit catalyst-substrate interactions. Solvent selection (e.g., toluene over ethers) and additive-free conditions have been shown to reduce deactivation in rhodium-catalyzed reactions. Reaction monitoring via NMR or GC-MS is essential to track intermediates .

Advanced Research Questions

Q. What computational methods resolve discrepancies between experimental and theoretical data?

  • Answer : Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange terms improve agreement with experimental thermochemical data (e.g., atomization energies within 2.4 kcal/mol error). Discrepancies in bond angles or vibrational modes may arise from neglecting solvent effects in gas-phase DFT models. Including implicit solvation (e.g., PCM) or molecular dynamics (MD) simulations can refine predictions .

Q. How does enantioselectivity in asymmetric syntheses correlate with ligand design?

  • Answer : Bulky, chiral ligands like Wingphos enforce stereocontrol by restricting rotational freedom in transition states. For instance, (S,S,S,S)-Wingphos induces high ee (>90%) in rhodium-catalyzed additions to N-heteroaryl ketones. Steric maps and docking studies (e.g., using Spartan®) can predict ligand-substrate interactions .

Q. What strategies address contradictions in spectroscopic data for derivatives of this compound?

  • Answer : Discrepancies in NMR or MS data (e.g., unexpected splitting patterns) often arise from dynamic processes like keto-enol tautomerism. Variable-temperature NMR and deuterium exchange experiments can identify such equilibria. For mass spectrometry, derivatization (e.g., picolinyl esters) enhances fragmentation predictability .

Q. How can green chemistry principles be applied to improve synthetic routes?

  • Answer : Biocatalytic methods (e.g., ketoreductases for enantioselective reductions) and alternative solvents (e.g., cyclopentyl methyl ether) reduce environmental impact. Life-cycle assessments (LCAs) comparing traditional vs. biocatalytic routes can quantify improvements in E-factor or atom economy .

Q. What are understudied applications of this compound in coordination chemistry?

  • Answer : The benzoxazole moiety can act as a π-accepting ligand in transition-metal complexes (e.g., cobalt or rhodium). Structural studies of such complexes (via XAS or single-crystal XRD) may reveal catalytic applications in C–H activation or cross-coupling reactions .

Future Research Directions

  • Biocatalytic synthesis : Optimize enzyme-substrate compatibility for scalable, enantioselective production.
  • Multifunctional ligands : Design benzoxazole-based ligands for dual catalysis (e.g., redox and C–H activation).
  • Machine learning : Train models to predict reaction outcomes using datasets from asymmetric syntheses .

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